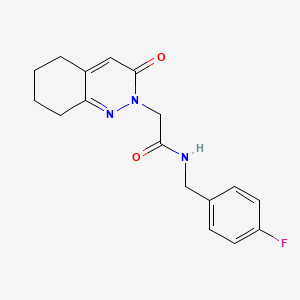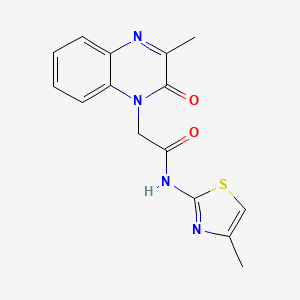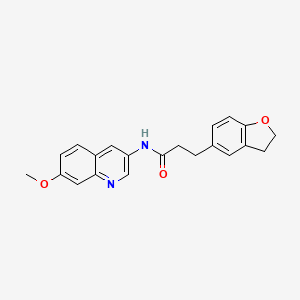
N-(4-fluorobenzyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-FLUOROPHENYL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group and a hexahydrocinnolinyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenylmethyl intermediate. This can be achieved through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile, such as sodium azide, under appropriate conditions.
Cyclization to Form Hexahydrocinnolinyl Moiety: The next step involves the cyclization of the intermediate to form the hexahydrocinnolinyl moiety. This can be accomplished through a series of reactions, including condensation and reduction, using reagents such as sodium borohydride and acetic acid.
Coupling Reaction: Finally, the fluorophenylmethyl intermediate is coupled with the hexahydrocinnolinyl moiety to form the target compound. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of N-[(4-FLUOROPHENYL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE may involve optimization of the reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new materials and catalysts.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit activity against certain biological targets, making it a candidate for further investigation in pharmacology.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in the treatment of certain diseases. Its ability to interact with specific molecular targets could lead to the development of new drugs.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
N-[(4-FLUOROPHENYL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can be compared with other similar compounds to highlight its uniqueness:
N-[(4-CHLOROPHENYL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE: This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of chlorine may alter its chemical reactivity and biological activity.
N-[(4-BROMOPHENYL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE: The bromophenyl analog may exhibit different physical and chemical properties due to the larger size and different electronegativity of bromine compared to fluorine.
N-[(4-METHOXYPHENYL)METHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE: The methoxy group introduces an electron-donating effect, which can influence the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C17H18FN3O2 |
|---|---|
分子量 |
315.34 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C17H18FN3O2/c18-14-7-5-12(6-8-14)10-19-16(22)11-21-17(23)9-13-3-1-2-4-15(13)20-21/h5-9H,1-4,10-11H2,(H,19,22) |
InChIキー |
VMQREHHBEXQZOX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1H-indol-5-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B10994010.png)
![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10994017.png)
![N-(3,4-dimethoxybenzyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10994022.png)
![5-methoxy-3-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10994031.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B10994039.png)
![1-(4-fluorobenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B10994056.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide](/img/structure/B10994057.png)
![4-methoxy-N-methyl-3-[({[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetyl)amino]benzamide](/img/structure/B10994060.png)
![N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide](/img/structure/B10994062.png)

![N-(1H-benzimidazol-5-yl)-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B10994066.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]quinazoline](/img/structure/B10994069.png)

